- Pharmacophore modeling, 3DQSAR, and docking-based design of polysubstituted quinolines derivatives as inhibitors of phosphodiesterase 4, and preliminary evaluation of their anti-asthmatic potential, Medicinal Chemistry Research, 2014, 23(12), 5008-5030

Cas no 951006-39-6 (Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate)

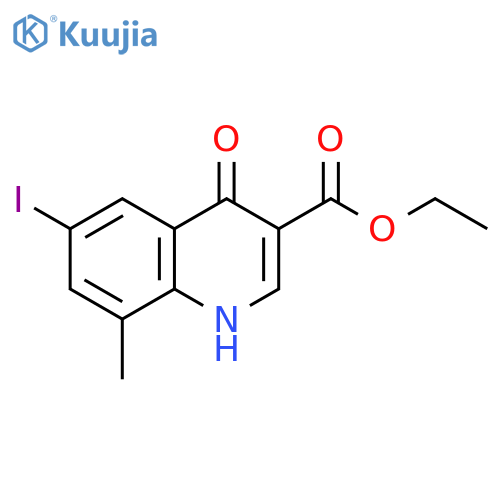

951006-39-6 structure

商品名:Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate

CAS番号:951006-39-6

MF:C13H12INO3

メガワット:357.143755912781

MDL:MFCD12827793

CID:835642

PubChem ID:45588322

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate

- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate

- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate (ACI)

- DTXSID40670625

- AKOS005072969

- SB72696

- CS-M0301

- 951006-39-6

- SCHEMBL5323382

- J-521199

- W17717

- SY333440

- DB-351627

- ethyl 6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylate

- ethyl 4-hydroxy-6-iodo-8-methylquinoline-3-carboxylate

- GD-0084

- ethyl6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

- MFCD12827793

- BNB00639

- Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate

-

- MDL: MFCD12827793

- インチ: 1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)

- InChIKey: BHLKSAHVKKYWON-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(=O)C2C=C(C=C(C=2NC=1)C)I)OCC

計算された属性

- せいみつぶんしりょう: 356.98619g/mol

- どういたいしつりょう: 356.98619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 394

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 55.4Ų

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB269880-5 g |

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, 95%; . |

951006-39-6 | 95% | 5g |

€859.90 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058693-5g |

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

951006-39-6 | 98% | 5g |

¥3425.00 | 2024-04-24 | |

| abcr | AB269880-5g |

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, 95%; . |

951006-39-6 | 95% | 5g |

€729.70 | 2025-03-19 | |

| ChemScence | CS-M0301-5g |

ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

951006-39-6 | 5g |

$440.0 | 2022-04-26 | ||

| ChemScence | CS-M0301-1g |

ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

951006-39-6 | 1g |

$165.0 | 2022-04-26 | ||

| Key Organics Ltd | GD-0084-5MG |

ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3- quinolinecarboxylate |

951006-39-6 | >95% | 5mg |

£35.00 | 2025-02-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-327549-500 mg |

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, |

951006-39-6 | 500MG |

¥1,489.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058693-1g |

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

951006-39-6 | 98% | 1g |

¥915.00 | 2024-04-24 | |

| 1PlusChem | 1P00IJ7B-5g |

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

951006-39-6 | >95% | 5g |

$744.00 | 2025-03-01 | |

| 1PlusChem | 1P00IJ7B-1g |

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

951006-39-6 | >95% | 1g |

$321.00 | 2025-03-01 |

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Diphenyl ether ; 240 °C; 2 h, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Diphenyl ether ; 10 min, rt; 1.5 h, 240 °C; 240 °C → 225 °C

リファレンス

- Preparation of quinoline derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Diphenyl ether ; 45 min, 250 °C

リファレンス

- Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Raw materials

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Preparation Products

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

951006-39-6 (Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate) 関連製品

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:951006-39-6)Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate

清らかである:99%

はかる:5g

価格 ($):374.0